Sodium perfluorooctanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

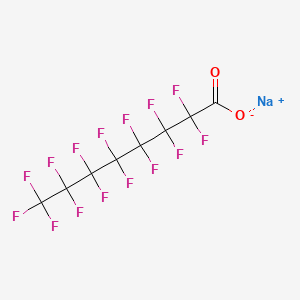

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

335-95-5 |

|---|---|

Molecular Formula |

C8HF15NaO2 |

Molecular Weight |

437.06 g/mol |

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

InChI Key |

ORWIEAKWZZIQKG-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] |

Other CAS No. |

335-95-5 |

Pictograms |

Irritant |

Related CAS |

335-67-1 (Parent) |

Synonyms |

ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |

Origin of Product |

United States |

Foundational & Exploratory

Sodium perfluorooctanoate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Sodium Perfluorooctanoate

Introduction

This compound (PFOA-Na), the sodium salt of perfluorooctanoic acid (PFOA), is a synthetic perfluoroalkyl substance (PFAS) that has been produced for over six decades.[1] Its unique properties, deriving from the strength of the carbon-fluorine bond, include high thermal and chemical stability, and the ability to act as a powerful surfactant, reducing the surface tension of water more effectively than traditional hydrocarbon-based surfactants.[2][3][4] These characteristics have made PFOA-Na and its acid form indispensable as processing aids in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (PTFE), as well as in the manufacturing of water- and oil-resistant coatings, and in firefighting foams.[2][5]

However, the very stability that makes these compounds industrially valuable also leads to their extreme persistence in the environment, bioaccumulation in living organisms, and association with adverse health effects.[1][4][6] This has led to significant regulatory scrutiny and a global phase-out of PFOA production by major manufacturers.[1][7] Despite this, the need to understand its synthesis and purification remains critical for environmental monitoring, toxicological research, the development of remediation technologies, and for managing historical stockpiles.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core methodologies for synthesizing and purifying this compound. It delves into the two primary industrial manufacturing routes—Electrochemical Fluorination (ECF) and Telomerization—explaining the underlying chemical principles, and outlining the protocols for purification and subsequent purity analysis.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of PFOA-Na is fundamental to designing effective synthesis and purification strategies.

| Property | Value | Source(s) |

| Chemical Formula | C₈F₁₅NaO₂ | [5][8] |

| Molecular Weight | 436.05 g/mol | [5][8] |

| CAS Number | 335-95-5 | [5][8] |

| Appearance | White to off-white powder/solid | [9] |

| Melting Point | 277-280 °C (decomposes) | [9][10][11] |

| Boiling Point | 188 °C | |

| Water Solubility | Soluble | [10][11][12] |

| Density | 1.745 g/cm³ | [13] |

Part 1: Synthesis Methodologies

The industrial production of PFOA has historically been dominated by two distinct chemical processes: Electrochemical Fluorination (ECF) and Telomerization. These methods yield products with different isomeric profiles, which is a critical consideration for both application and toxicological assessment.

Electrochemical Fluorination (ECF) - The Simons Process

Developed in the 1940s, the ECF process (also known as the Simons process) was a primary method for manufacturing PFOA and other perfluorinated compounds.[14] This route involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (HF).

Causality and Mechanism: The process begins with a hydrocarbon feedstock, typically octanoyl chloride (C₇H₁₅COCl).[2] This starting material is dissolved in anhydrous HF, which serves as both the solvent and the fluorine source. A direct electric current is passed through the solution at a low voltage (typically 5-6 V), causing the replacement of all hydrogen atoms with fluorine atoms. The underlying mechanism is free-radical in nature, which is a key reason for the process's most significant outcome: the production of a mixture of isomers.[15] The free-radical process induces rearrangements and breakage of the carbon chain, resulting in a product that is approximately 70-80% linear PFOA, with the remainder being a complex mixture of branched isomers.[3][15][16]

The direct product of the ECF cell is perfluorooctanoyl fluoride (C₇F₁₅COF), which is then hydrolyzed to yield perfluorooctanoic acid (PFOA).[2] Finally, neutralization with a sodium base (e.g., NaOH) produces the target sodium salt, PFOA-Na.

Experimental Protocol (Conceptual):

-

Preparation: A specialized ECF cell, typically with nickel anodes and a steel cathode, is charged with anhydrous hydrogen fluoride.

-

Introduction of Feedstock: Octanoyl chloride is continuously fed into the cell.

-

Electrolysis: A direct current is applied across the electrodes. Gaseous byproducts (e.g., H₂) are vented. The process is run at low temperatures to manage the exothermic reaction.

-

Product Separation: The dense, fluorinated product phase settles at the bottom of the cell and is drained off. This mixture contains perfluorooctanoyl fluoride isomers.

-

Hydrolysis: The collected acyl fluoride is carefully reacted with water to hydrolyze it to perfluorooctanoic acid.

-

Neutralization: The resulting PFOA is neutralized with an aqueous solution of sodium hydroxide to form this compound, which can then be isolated.

Telomerization

As an alternative to ECF, telomerization rose to prominence, particularly after the phase-out of ECF-based PFOA production by 3M.[16] This method is a multi-step process that results in an isomerically pure, linear PFOA product.[16][17]

Causality and Mechanism: Telomerization is a type of oligomerization where a chain transfer agent, known as a telogen, reacts with an unsaturated monomer, the taxogen.[2]

-

Step 1: Telomerization Reaction: The process starts with a perfluoroalkyl iodide (the telogen), such as pentafluoroethyl iodide (C₂F₅I). This is reacted with multiple units of tetrafluoroethylene (TFE, CF₂=CF₂), the taxogen.[2][18] This radical chain reaction creates a homologous series of longer-chain perfluoroalkyl iodides (F(CF₂)ₙI). The reaction conditions are controlled to favor the formation of the desired chain length, primarily perfluorooctyl iodide (C₈F₁₇I).

-

Step 2: Oxidation: The resulting perfluorooctyl iodide is not yet a carboxylic acid. It must be oxidized to convert the terminal iodide group into a carboxyl group. This is often achieved using strong oxidizing agents like oleum (SO₃).[2][16]

-

Step 3: Neutralization: The PFOA produced is then purified and neutralized with a sodium base to yield the final this compound salt.

A key advantage of this method is its specificity; it exclusively produces linear PFOA, as the carbon backbone is constructed sequentially without the rearrangements seen in ECF.[2][17]

Alternative and Greener Synthesis Routes

In response to the environmental impact of traditional PFOA synthesis, research has explored alternative pathways. One patented method describes the preparation of perfluorocarboxylic acids from perfluoroalkyl iodides via oxidation with oxygen under the action of light, which represents a milder reaction condition.[19] Furthermore, there is growing interest in developing "green" chemistry approaches, such as pathways to transform PFOA into more manageable or less harmful substances, like insoluble esters, which could be relevant for remediation rather than bulk synthesis.[20][21] These methods, while not used for large-scale production, are critical for the future of fluorochemicals and environmental science.

Part 2: Purification Methodologies

Regardless of the synthesis route, the crude PFOA-Na product contains impurities. These can include isomers (from ECF), residual starting materials, by-products, and compounds of different chain lengths.[14][16] Purification is therefore a critical step to achieve the desired product specifications for research or further use.

Recrystallization

Recrystallization is a fundamental purification technique for solids based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool. As it cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution while the impurities remain dissolved.

Experimental Protocol (Conceptual):

-

Solvent Selection: Choose a solvent in which PFOA-Na is highly soluble at high temperatures but poorly soluble at low temperatures. Given PFOA-Na's solubility in water, aqueous systems or mixed solvent systems are often employed.[12]

-

Dissolution: Add the crude PFOA-Na to the selected solvent in a flask and heat the mixture until the solid is completely dissolved.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Solvent Extraction

Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. For PFOA, this often involves partitioning it between an aqueous phase and an organic solvent phase.

Causality and Mechanism: The extraction efficiency is highly dependent on the pH of the aqueous solution and the choice of organic solvent. PFOA is a strong acid, and its state of protonation affects its solubility.[22] In its anionic (salt) form, it is more water-soluble. By acidifying the solution, it converts to its neutral acid form, which is more soluble in organic solvents. Recent studies have demonstrated that alcohols, such as 1-hexanol and 1-octanol, are effective solvents for extracting PFOA from water.[23] Advanced techniques like membrane-assisted extraction (perstraction) have also been explored.[23] Furthermore, the use of ionic liquids as extractants in an organic solvent like n-octanol has been shown to achieve high extraction efficiencies of up to 88%.[24][25]

Experimental Protocol (Conceptual Liquid-Liquid Extraction):

-

pH Adjustment: Dissolve the crude PFOA-Na in water and adjust the pH to be acidic (e.g., pH < 3) using an acid like HCl to convert the salt to perfluorooctanoic acid.

-

Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent (e.g., 1-octanol).

-

Extraction: Stopper the funnel and shake vigorously, venting periodically to release pressure. Allow the layers to separate.

-

Separation: Drain the lower (denser) layer. The PFOA will have preferentially partitioned into the organic phase.

-

Back Extraction (Optional): To recover the PFOA as its sodium salt, the organic phase can be extracted with a basic aqueous solution (e.g., dilute NaOH), which will convert the PFOA back to PFOA-Na and pull it into the aqueous phase.

-

Isolation: The final aqueous solution containing purified PFOA-Na can be concentrated by evaporating the water.

Part 3: Purity Assessment - Analytical Methods

Verifying the purity of the synthesized and purified PFOA-Na is a critical final step. The industry standard for the analysis of PFAS compounds, including PFOA, is chromatography coupled with mass spectrometry.

Chromatographic Techniques: Liquid chromatography (LC) is the preferred method for separating non-volatile compounds like PFOA from a sample matrix.[26][27] Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly used for its speed and high resolution.[27]

Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for PFAS analysis.[26][27] It offers exceptional sensitivity and selectivity, allowing for the detection and quantification of PFOA at ultra-trace levels (parts-per-trillion or even parts-per-quadrillion).[26][28] This is the core technology behind regulatory methods like US EPA Method 537.1 for drinking water analysis.[26][27][29]

Sample Preparation for Analysis: Before analysis, a sample of the purified PFOA-Na must be accurately weighed and dissolved in a suitable solvent (e.g., methanol). For complex matrices, a sample cleanup and concentration step using Solid-Phase Extraction (SPE) is often required to remove interfering substances and achieve the necessary detection limits.[26]

Conclusion

The synthesis of this compound is dominated by two historically significant industrial processes: Electrochemical Fluorination, which produces a mixture of linear and branched isomers, and Telomerization, which yields a purely linear product. The choice of method has profound implications for the isomeric profile of the final compound. Following synthesis, crude PFOA-Na must undergo rigorous purification using techniques such as recrystallization and solvent extraction to remove by-products and unreacted materials. The ultimate purity of the final product must be validated using highly sensitive analytical methods, with LC-MS/MS being the gold standard. A thorough understanding of these synthesis, purification, and analytical principles is essential for professionals engaged in environmental science, toxicology, and the ongoing management of PFAS contamination.

References

- 1. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]

- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8F15NaO2 | CID 23667657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9694401B2 - Method and apparatus for treating perfluoroalkyl compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 335-95-5 [amp.chemicalbook.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. This compound | 335-95-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 335-95-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound [myskinrecipes.com]

- 14. ezview.wa.gov [ezview.wa.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 19. US6515172B2 - Process for the preparation of perfluorocarboxylic acids - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Simple, Green Pathway to Precipitate Perfluorooctanoate (PFOA) via Transformation to an Insoluble Ester | Semantic Scholar [semanticscholar.org]

- 22. dspsystems.eu [dspsystems.eu]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Extraction of PFOA from dilute wastewater using ionic liquids that are dissolved in N-octanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 27. mdpi.com [mdpi.com]

- 28. Premium ultra-trace analytical method for part per quadrillion (ppq) PFAS quantification in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

Physicochemical properties of sodium perfluorooctanoate

An In-Depth Technical Guide to the Physicochemical Properties of Sodium Perfluorooctanoate (NaPFO)

Introduction

This compound (NaPFO), a sodium salt of perfluorooctanoic acid (PFOA), is a synthetic perfluorinated carboxylic acid and a prominent member of the broader class of per- and polyfluoroalkyl substances (PFAS).[1] Historically, it has been produced and utilized globally as a highly effective industrial fluorosurfactant, particularly in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (PTFE).[1][2] Its chemical structure, featuring a stable, hydrophobic perfluorinated carbon tail and a hydrophilic carboxylate head group, imparts exceptional surfactant properties and thermal stability.[1]

However, the very chemical robustness that makes NaPFO industrially valuable also contributes to its extreme persistence in the environment, leading to widespread detection in ecosystems and biota, including humans.[3][4][5] Concerns over its bioaccumulation and potential adverse health effects have prompted significant regulatory scrutiny and a shift towards alternative substances.[2][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's behavior for applications ranging from environmental fate modeling to toxicological studies and the development of safer alternatives.

Molecular and Structural Properties

The unique behavior of NaPFO is fundamentally rooted in its molecular structure. Understanding its chemical identity and spatial configuration is the first step in comprehending its macroscopic properties.

Chemical Identity

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | sodium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | [7] |

| Synonyms | Sodium pentadecafluorooctanoate, Sodium perfluorocaprylate, PFOA sodium salt | [7][8] |

| CAS Number | 335-95-5 | [7][8] |

| Molecular Formula | C₈F₁₅NaO₂ | [7][8][9] |

| Molecular Weight | 436.05 g/mol | [7][8][9] |

| SMILES | C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | [7][10] |

| InChIKey | LWHQXUODFPPQTL-UHFFFAOYSA-M | [7] |

Molecular Structure

The structure of NaPFO is characterized by a fully fluorinated seven-carbon chain attached to a carboxylate group, with sodium as the counter-ion. The high electronegativity of the fluorine atoms creates a strong, stable carbon-fluorine bond, which is key to the molecule's chemical inertness.

Diagram 1: Molecular Structure of this compound.

The molecule's amphiphilic nature—a polar, hydrophilic carboxylate "head" and a nonpolar, hydrophobic, and lipophobic "tail"—is the primary driver of its surfactant behavior.[1]

Fundamental Physicochemical Data

The physical state and behavior of NaPFO under various conditions are critical for its handling, application, and environmental modeling.

Summary of Physical Properties

NaPFO is typically an off-white powder or solid at room temperature.[11][12] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [2][12] |

| Melting Point | ~275-280 °C (with decomposition) | [11][12][13] |

| Boiling Point | 188 °C (at 760 mmHg) | [2][12] |

| Density | ~1.745 g/cm³ | [2][12] |

| Water Solubility | Soluble | [11][14][15] |

Solubility Profile

This compound is soluble in water.[11][14][15] The parent acid, PFOA, has a reported water solubility of 9.5 g/L.[1][6] The ionic nature of the sodium salt enhances its affinity for aqueous media. Its solubility in polar organic solvents is also a recognized characteristic.[1] This solubility is crucial for its function as an emulsion stabilizer and is a key factor in its environmental mobility, allowing it to be readily transported in water systems.[14]

Thermal Stability and Decomposition

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, lending exceptional thermal stability to NaPFO. The 20% decomposition temperature for this compound is reported as 298°C.[16] This stability is lower than that of its corresponding lithium salt (341°C), indicating that the counter-ion influences the decomposition temperature.[16] Upon thermal decomposition, hazardous products such as hydrogen fluoride and sodium oxides can be released.[14] Studies on the thermal decomposition of the related ammonium perfluorooctanoate (APFO) show it decomposes to produce 1-H-perfluoroheptane as a major product.[17][18]

Surfactant Behavior in Aqueous Systems

The most defining characteristic of NaPFO is its action as a fluorosurfactant. This behavior is a direct consequence of its amphiphilic structure, which drives it to accumulate at interfaces and, above a certain concentration, to self-assemble into organized structures.

Surface Tension Reduction

In an aqueous solution, NaPFO molecules preferentially migrate to the air-water interface. The hydrophobic fluorocarbon tails orient away from the water, while the hydrophilic carboxylate heads remain in the aqueous phase. This alignment disrupts the cohesive energy of water at the surface, leading to a significant reduction in surface tension.[16] This property is fundamental to its use in creating stable emulsions and foams.[1][2] The surface tension of a NaPFO solution decreases with increasing concentration until the point of micellization is reached.[19]

Micellization and Critical Micelle Concentration (CMC)

Once the air-water interface is saturated with surfactant molecules, further addition of NaPFO to the solution causes the molecules to self-assemble in the bulk phase. They form spherical aggregates known as micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming an outer shell that interfaces with the water. This process is entropy-driven.[20]

The concentration at which this self-assembly begins is a critical parameter known as the Critical Micelle Concentration (CMC) . Below the CMC, NaPFO exists primarily as individual ions (monomers). At and above the CMC, any additional surfactant molecules predominantly form micelles.[19] The CMC is a key indicator of a surfactant's efficiency.

Diagram 2: Micelle Formation by this compound in Aqueous Solution.

The CMC of NaPFO is influenced by factors such as temperature and the presence of electrolytes.[21][22] For instance, the CMC is generally lower in solutions with higher ionic strength because the electrolytes shield the electrostatic repulsion between the ionic head groups, facilitating aggregation.[21]

| Condition | CMC Value | Source(s) |

| In Deionized Water | ~18-31.3 mmol/L | [22][23] |

| In 0.01 M NaCl | Lower than in DI water | [21] |

| In 0.01 M CaCl₂ | Significantly lower than in NaCl | [21] |

Note: Reported CMC values can vary based on the experimental method and purity of the sample.

Experimental Determination of CMC: A Protocol Guide

The determination of the CMC is a critical experiment for characterizing any surfactant. The choice of method depends on the specific property that changes most distinctly at the point of micellization. Two common and reliable methods are surface tensiometry and conductivity measurement.

Principle: This method relies on the observation that the surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form at the CMC, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus.[19] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.

Protocol:

-

Preparation: Prepare a stock solution of NaPFO of known concentration (e.g., 100 mM) in ultrapure water.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range expected to include the CMC (e.g., from 0.1 mM to 50 mM).

-

Instrumentation: Calibrate a surface tensiometer using the Wilhelmy plate or du Noüy ring method with ultrapure water (surface tension ~72.8 mN/m at 20°C).[24]

-

Measurement: For each dilution, measure the equilibrium surface tension. It is crucial to allow sufficient time for the surfactant molecules to migrate to the interface and reach equilibrium before taking a measurement.[24]

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The plot will show two distinct linear regions. The intersection of the trend lines for these two regions corresponds to the CMC.

Principle: This method is suitable for ionic surfactants like NaPFO. The electrical conductivity of the solution is proportional to the concentration and mobility of charge-carrying ions. Below the CMC, NaPFO exists as individual Na⁺ and C₇F₁₅COO⁻ ions. As micelles form, the perfluorooctanoate anions are incorporated into larger, less mobile aggregates. Although these micelles are charged, their mobility is significantly lower than that of the free monomers. This leads to a distinct change—a decrease—in the slope of the conductivity versus concentration plot.[22]

Protocol:

-

Preparation: Prepare a series of NaPFO solutions of varying concentrations in ultrapure water, similar to the tensiometry method.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell to maintain a constant temperature throughout the experiment.

-

Measurement: Starting with the most dilute solution, measure the specific conductivity of each sample. Rinse the probe thoroughly with ultrapure water and the next sample solution between measurements.

-

Data Analysis: Plot the specific conductivity (κ) on the y-axis against the NaPFO concentration (C) on the x-axis.

-

CMC Determination: The resulting plot will exhibit two linear portions with different slopes. The point where the slope changes is the CMC. The intersection of the two extrapolated linear fits gives a precise value for the CMC.

Diagram 3: Experimental Workflow for CMC Determination.

Environmental Fate and Transport

The physicochemical properties of NaPFO are directly linked to its behavior, persistence, and mobility in the environment. Its resistance to degradation and its mobility in water are of significant concern.

-

Persistence and Recalcitrance: NaPFO is exceptionally resistant to degradation by natural processes such as hydrolysis, photolysis, or biodegradation.[1][6] This persistence is due to the strength of the carbon-fluorine bonds. As a result, it is not known to transform under typical environmental conditions.[3][5]

-

Environmental Mobility: Due to its water solubility and stability, NaPFO is highly mobile in aquatic environments.[4] It can be transported over long distances in surface water and groundwater.[3][25] Atmospheric transport, either in the gas phase or adsorbed to particles, followed by deposition is another significant pathway for its widespread distribution, leading to its detection in remote regions like the Arctic.[4][26]

-

Bioaccumulation: NaPFO has been found to bioaccumulate, with detected residues in both wildlife and humans.[1][6] It primarily accumulates in the blood serum, kidney, and liver.[1][6]

Conclusion

This compound possesses a unique combination of physicochemical properties that have made it a highly effective industrial surfactant. Its defining features include high thermal stability, significant surface activity, and the ability to form micelles in aqueous solutions. These characteristics are a direct result of its amphiphilic structure, dominated by a robust, perfluorinated carbon tail. However, the same chemical stability that provides its industrial utility also makes it an extremely persistent and mobile environmental contaminant with a propensity for bioaccumulation. A thorough understanding of these properties, from its molecular structure to its surfactant behavior and environmental fate, is essential for professionals engaged in environmental remediation, toxicology, and the development of safer, next-generation materials.

References

- 1. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. nccoast.org [nccoast.org]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. This compound | C8F15NaO2 | CID 23667657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. This compound | 335-95-5 [chemicalbook.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. carlroth.com [carlroth.com]

- 16. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Influence of Surfactant and Solution Composition on PFAS Adsorption at Fluid-Fluid Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Interaction of Perfluorooctanoate and Perfluorohexanoate with Seed Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 26. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium Perfluorooctanoate (NaPFO)

Abstract

Sodium perfluorooctanoate (NaPFO), a prominent member of the per- and poly-fluoroalkyl substances (PFAS) family, has garnered significant scientific interest due to its unique physicochemical properties and widespread industrial applications.[1][2][3] Understanding its solid-state structure is paramount for controlling its material properties, ensuring product quality, and comprehending its environmental fate. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the elucidation of the crystal structure of NaPFO. While a definitive publicly available crystal structure for NaPFO remains elusive, this guide will delve into the foundational principles of crystallographic analysis, leveraging insights from the known structures of its parent acid, perfluorooctanoic acid (PFOA), and related perfluoroalkyl carboxylic acids. Furthermore, we will explore the critical role of thermal analysis in characterizing the polymorphic behavior and phase transitions of this important compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the solid-state characterization of fluorinated compounds.

Introduction: The Significance of Crystalline Structure in Perfluorinated Compounds

The arrangement of molecules in a crystalline lattice dictates a material's macroscopic properties, including its melting point, solubility, stability, and bioavailability. For per- and polyfluoroalkyl substances like this compound (C₈F₁₅NaO₂), the unique nature of the carbon-fluorine bond imparts distinct solid-state behaviors.[1][2][3][4] The high electronegativity of fluorine atoms leads to strong intramolecular repulsion and a helical conformation of the perfluoroalkyl chain. These molecular characteristics profoundly influence how NaPFO molecules pack in a crystal, affecting their interactions and the overall crystal energy.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and material science industries. Different polymorphs of the same compound can exhibit varied physical and chemical properties. Therefore, a thorough understanding and control of the crystalline form of NaPFO are essential for its application and for predicting its behavior.

Methodologies for Crystal Structure Elucidation

The primary techniques for determining the atomic arrangement in a crystalline solid are single-crystal X-ray diffraction and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule. The process involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

References

Early studies on perfluorooctanoic acid and its salts

An In-depth Technical Guide to the Early Studies on Perfluorooctanoic Acid and its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorooctanoic acid (PFOA) and its salts, once lauded for their unique chemical properties and wide-ranging industrial applications, have emerged as global environmental contaminants with significant public health implications. This technical guide provides a comprehensive exploration of the foundational research on PFOA, tracing its history from industrial synthesis to the initial toxicological and environmental discoveries. We delve into the early experimental designs, analytical methodologies, and the pivotal findings that first signaled the bio-persistence and potential hazards of these "forever chemicals." This guide is intended to provide researchers, scientists, and drug development professionals with a deep understanding of the historical scientific context surrounding PFOA, offering insights into the causality of early experimental choices and the evolution of our understanding of this impactful compound.

A Chemical Marvel: The Dawn of PFOA and its Industrial Ascendance

The story of perfluorooctanoic acid (PFOA), often referred to by its industrial designation C8, begins in the mid-20th century. In 1947, 3M (then the Minnesota Mining and Manufacturing Company) commenced the production of PFOA through a process known as electrochemical fluorination.[1] This innovative method allowed for the creation of a highly stable molecule with a perfluoroalkyl tail that bestowed exceptional surfactant properties. Its ability to lower the surface tension of water more effectively than hydrocarbon-based surfactants, coupled with its remarkable chemical and thermal stability, made it an indispensable industrial chemical.[1]

DuPont, a major chemical manufacturer, recognized the potential of PFOA and, starting in 1951, began purchasing it from 3M.[1] The primary application for DuPont was as a processing aid in the emulsion polymerization of fluoropolymers, most notably polytetrafluoroethylene (PTFE), which was commercialized under the well-known brand name Teflon.[2][3] The use of PFOA was instrumental in producing the stable, non-stick, and heat-resistant properties that made Teflon a household name.[2][3] Beyond Teflon, PFOA and its salts found their way into a vast array of consumer and industrial products, including:

-

Stain- and water-repellent coatings for carpets, upholstery, and apparel.[1][3]

-

Food packaging materials , such as grease-resistant coatings for fast-food wrappers and microwave popcorn bags.[3][4]

-

Firefighting foams , particularly aqueous film-forming foams (AFFF), due to their effectiveness in extinguishing hydrocarbon fuel fires.[1][3]

-

Floor waxes and sealants .[1]

-

Insulators for electric wires .[1]

The widespread use of PFOA was a direct result of its unique chemical structure, specifically the strength of the carbon-fluorine bond, which rendered it resistant to degradation.[5] This very stability, so prized in industrial applications, would later become a major environmental and health concern.[1]

Early Toxicological Investigations: Unveiling a Hidden Hazard

While PFOA was initially considered to be of low toxicity, internal studies conducted by its manufacturers, 3M and DuPont, as early as the 1950s and 1960s, began to paint a different picture.[6][7] These early investigations, many of which were not made public for decades, provided the first indications of the potential health risks associated with PFOA exposure.[7][8][9]

Foundational Animal Studies

Early animal studies were crucial in identifying the toxicological profile of PFOA. These studies, often conducted by the manufacturers themselves, revealed a range of adverse health effects.

-

Hepatotoxicity: One of the most consistently observed effects in early animal studies was liver toxicity. Researchers at DuPont in the 1960s found that PFOA could cause an increase in liver size in animals.[9] Subsequent studies in rodents demonstrated that PFOA exposure led to hepatomegaly (enlarged liver).[5]

-

Carcinogenicity: By the 1990s, internal DuPont studies had established that PFOA could cause multiple types of cancerous tumors in animals.[9] Research in rodents showed that dietary intake of PFOA could induce tumors of the testicles, liver, and pancreas.[5]

-

Immunotoxicity: An early, unpublished study sponsored by 3M on rhesus monkeys exposed to the ammonium salt of PFOA revealed significant immunotoxicity.[6] The findings included atrophy of the thymus and lymphoid follicles of the spleen, indicating a compromised immune system.[6]

-

Developmental and Reproductive Toxicity: Concerns about developmental effects arose from both animal studies and observations in occupational settings. In 1981, DuPont internally raised concerns about birth defects in children of female employees exposed to PFOA.[10][11] Animal studies later confirmed these fears, showing that PFOA could cause neonatal death in rats and reduce birth weight in mice.[5]

Table 1: Summary of Early Animal Toxicology Findings for PFOA

| Health Effect Category | Species | Key Findings |

| Hepatotoxicity | Rodents, Monkeys | Increased liver weight, hepatomegaly.[5][9] |

| Carcinogenicity | Rodents | Testicular, liver, and pancreatic tumors.[5][9] |

| Immunotoxicity | Rhesus Monkeys | Atrophy of thymus and spleen lymphoid follicles.[6] |

| Developmental Toxicity | Rats, Mice | Neonatal death, reduced birth weight.[5] |

Early Occupational Health Surveillance

The first human populations to be studied for PFOA exposure were the workers involved in its manufacture and use. Early occupational studies detected elevated levels of PFOA in the blood serum of these workers.[6][12] While initial reports often cited no ill health effects, the persistent presence of the chemical in workers' bodies was a significant finding.[12]

A pivotal moment came in 1976 when it was suggested that organofluorine compounds detected in the blood serum of consumers could be PFOA or a related compound like PFOS.[1] This discovery marked the beginning of the realization that PFOA was not confined to industrial settings but was present in the general population.

The Environment as a Reservoir: Early Environmental Findings

The exceptional stability of PFOA, a desirable industrial trait, proved to be a significant environmental liability.[1] Early environmental studies began to uncover the widespread presence and persistence of PFOA in various environmental compartments and living organisms.

Detection in the Environment and Persistence

Early research on the environmental fate of PFOA indicated its potential for long-range transport.[15][16] Models suggested that PFOA could travel thousands of kilometers in the atmosphere, comparable to other persistent organic pollutants.[15] This explained its detection in remote locations, far from industrial sources.

Bioaccumulation in Wildlife and Humans

One of the most alarming early discoveries was the detection of PFOA in wildlife and humans. In 1968, organofluorine compounds were found in the blood serum of consumers, with later suggestions that these were PFOA or related substances.[1] Subsequent studies confirmed the widespread presence of PFOA in the blood of the general population in industrialized nations.[14]

Research also revealed PFOA contamination in various wildlife species, including fish, birds, and marine mammals, even in remote arctic regions.[17] This indicated that PFOA was not only persistent but also bioaccumulative, moving up the food chain.[12]

Table 2: Early Discoveries of PFOA in Environmental and Biological Samples

| Year | Discovery | Significance |

| 1968 | Organofluorine compounds detected in consumer blood serum.[1] | First indication of PFOA exposure in the general population. |

| 1976 | Suggestion that the detected compounds were PFOA or related substances.[1] | Linked industrial production to human exposure. |

| Early 2000s | Widespread documentation of PFOA in environmental samples.[14] | Confirmed the global distribution of PFOA. |

| Early 2000s | Detection of PFOA in diverse wildlife species.[17] | Demonstrated the bioaccumulative nature of PFOA. |

The Challenge of Detection: Evolution of Early Analytical Methodologies

The ability to detect and quantify PFOA in various environmental and biological matrices was fundamental to understanding its prevalence and risks. Early analytical methods, however, faced significant challenges.

Nascent Analytical Techniques

Initially, there were no standardized methods for PFOA analysis. Laboratories often relied on in-house developed or modified methods, leading to inconsistencies in data.[18] Traditional analytical techniques for complex samples involved time-consuming pre-concentration steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) before analysis.[19]

The Advent of Standardized Methods

The development of standardized analytical methods was a critical step forward. The first EPA method for analyzing PFAS in drinking water, EPA Method 537, was introduced in 2009.[20] This method, based on solid-phase extraction followed by liquid chromatography with tandem mass spectrometry (LC-MS/MS), provided a more reliable and consistent approach to PFOA detection in potable water.[20][21]

For non-potable water and other environmental matrices, researchers and laboratories initially adapted the EPA 537 method.[20] It wasn't until later that specific methods for these matrices were developed and validated.[18]

Conclusion: The Legacy of Early PFOA Research

The early studies on perfluorooctanoic acid and its salts laid the groundwork for our current understanding of this pervasive environmental contaminant. What began as an investigation into a seemingly inert and highly useful industrial chemical gradually uncovered a story of persistence, bioaccumulation, and toxicity. The early toxicological studies, though often conducted internally by manufacturers and not immediately disclosed, provided the first crucial evidence of PFOA's potential to cause harm. Similarly, the initial environmental findings revealed the global reach of this "forever chemical."

For today's researchers, scientists, and drug development professionals, this historical perspective is invaluable. It underscores the importance of thorough toxicological and environmental assessment of new chemicals, the need for transparency in scientific research, and the critical role of developing robust analytical methodologies. The legacy of early PFOA research serves as a compelling case study in environmental science and a stark reminder of the long-term consequences that can arise from the widespread use of persistent chemical compounds.

References

- 1. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 2. manufacturingdive.com [manufacturingdive.com]

- 3. asia.techspray.com [asia.techspray.com]

- 4. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 5. Epidemiologic Evidence on the Health Effects of Perfluorooctanoic Acid (PFOA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ewg.org [ewg.org]

- 8. thenewlede.org [thenewlede.org]

- 9. ucs.org [ucs.org]

- 10. Early life exposure to per- and polyfluoroalkyl substances (PFAS) and latent health outcomes: A review including the placenta as a target tissue and possible driver of peri- and postnatal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ctmirror.org [ctmirror.org]

- 12. PFAS - Wikipedia [en.wikipedia.org]

- 13. The Devil they Knew: Chemical Documents Analysis of Industry Influence on PFAS Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 15. Modeling the environmental fate of perfluorooctanoic acid and perfluorooctanoate: An investigation of the role of individual species partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 18. epa.gov [epa.gov]

- 19. New Analysis Method Can Detect Forever Chemicals in Under Three Minutes | Technology Networks [technologynetworks.com]

- 20. barr.com [barr.com]

- 21. Sensors for detecting per- and polyfluoroalkyl substances (PFAS): A critical review of development challenges, current sensors, and commercialization obstacles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Persistence and Degradation Pathways of Sodium Perfluorooctanoate (PFOA)

<

Introduction: The Challenge of a "Forever Chemical"

Sodium perfluorooctanoate, the sodium salt of perfluorooctanoic acid (PFOA), is a synthetic organofluorine compound that has seen widespread use in industrial and consumer products for its exceptional surfactant properties and resistance to heat, oil, and water.[1][2] However, the very chemical stability that makes PFOA desirable in manufacturing also renders it extraordinarily persistent in the environment, earning it the moniker of a "forever chemical."[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the environmental fate of PFOA, focusing on its remarkable persistence and the complex pathways through which its degradation can be achieved. Understanding these mechanisms is paramount for developing effective remediation strategies and mitigating the global challenge posed by this contaminant.

The core of PFOA's persistence lies in the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol.[1] This inherent stability makes PFOA and other per- and polyfluoroalkyl substances (PFAS) resistant to natural degradation processes such as hydrolysis, photolysis, and biodegradation.[2][3] Consequently, PFOA is found globally in various environmental compartments, including water, soil, and biota, and has been detected in the blood of humans and wildlife worldwide.[2][4][5]

Part 1: Environmental Persistence and Transport

The environmental journey of PFOA is characterized by its mobility and resistance to natural attenuation. Once released into the environment from manufacturing sites or through the use and disposal of consumer products, PFOA can travel long distances.[4] Its anionic nature at typical environmental pH values contributes to its high mobility in water, leading to the contamination of surface and groundwater resources.[6] Atmospheric transport of PFOA and its precursors also plays a significant role in its global distribution.[6]

Bioaccumulation and Trophic Transfer

While not highly bioaccumulative in the traditional sense of partitioning into fatty tissues, PFOA can bind to proteins in the blood and liver, leading to its retention in organisms.[2] This results in its biomagnification through the food web, with higher concentrations observed in organisms at higher trophic levels.[4]

Precursor Transformation

An important aspect of PFOA's environmental presence is the degradation of precursor compounds. Many polyfluorinated substances can be transformed through biotic and abiotic processes in the environment to form the stable end-product PFOA.[4][7][8] This continuous formation from a wide range of precursors complicates efforts to control and remediate PFOA contamination.

Part 2: Degradation Pathways: Overcoming the C-F Bond

The degradation of PFOA is an energy-intensive process that requires breaking the formidable C-F bond. Research has focused on developing advanced treatment technologies capable of achieving this. These methods can be broadly categorized into abiotic and biotic pathways.

Abiotic Degradation Pathways

Abiotic degradation methods have shown the most promise for the complete mineralization of PFOA. These technologies typically involve the generation of highly reactive species or the application of intense energy.

AOPs are a class of technologies that rely on the in-situ generation of powerful oxidizing agents, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻).[9] However, hydroxyl radical-based AOPs have been found to be largely ineffective in degrading PFOA and can even lead to an increase in PFOA concentrations by transforming precursors.[10] Persulfate-based AOPs, which generate the more potent sulfate radical, have shown greater efficacy.[9]

-

UV/Persulfate System: This system utilizes ultraviolet (UV) light to activate persulfate (S₂O₈²⁻) to produce sulfate radicals. This method has demonstrated significant degradation of PFOA, although complete defluorination can be challenging.

Sonolysis employs high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures.[11] Within these collapsing bubbles, PFOA molecules pyrolyze.[11] The presence of certain additives, like periodate, can enhance the degradation efficiency.[12] However, the effectiveness of sonolysis can be diminished in complex environmental matrices due to the presence of other organic compounds.[11][13]

Direct photolysis of PFOA with standard UV light is very slow.[14] However, using high-energy vacuum ultraviolet (VUV) light at a wavelength of 185 nm can lead to significant degradation.[14] The mechanism involves the initial decarboxylation of the PFOA molecule.[14] Photocatalysis, using semiconductors like titanium dioxide (TiO₂) and indium oxide (In₂O₃), has also been investigated to enhance PFOA degradation under UV or simulated solar light.[15][16] The primary mechanism in photocatalysis is the direct oxidation of PFOA by photogenerated holes.[15]

High-temperature incineration is a common method for disposing of PFAS-laden materials. Thermal decomposition of PFOA proceeds through multi-step free-radical reactions.[17] Studies have shown that PFOA decomposition on granular activated carbon (GAC) can begin at temperatures as low as 200°C, with efficient mineralization to fluoride ions occurring at 700°C or higher.[18] The primary degradation products at lower to moderate temperatures are often volatile organofluorine species.[18] Theoretical studies suggest that the decomposition of perfluorocarboxylic acids (PFCAs) involves the formation of a perfluorinated α-lactone intermediate.[19]

Electrochemical oxidation is a promising technology for PFOA degradation. It involves the direct or indirect oxidation of PFOA at the surface of an anode. The process can lead to the stepwise shortening of the perfluoroalkyl chain and eventual mineralization.[20][21] Three primary degradation pathways have been proposed: a direct hydroxylation pathway, an oxygenation pathway, and a hydroxyl radical-mediated pathway.[20]

Biotic Degradation Pathways

While PFOA is highly resistant to microbial degradation, some studies have reported limited biotransformation under specific conditions.[7]

Certain strains of Pseudomonas have been shown to biodegrade PFOA to a limited extent, with biotransformation percentages of up to 27.9% observed after 96 hours of incubation.[22] The proposed pathway involves the removal of a -CF₂ group, leading to the formation of shorter-chain PFCAs.[22] However, the rates of biological degradation are generally much lower than those of chemical methods.[1]

Some studies have explored the potential of fungi to degrade PFAS. For example, the laccase enzyme has shown some efficiency in breaking down PFOA.[23] However, research in this area is still in its early stages, and significant transformation has not been consistently demonstrated.[23]

Part 3: Experimental Protocols and Data Presentation

To ensure the scientific integrity of research into PFOA degradation, robust and self-validating experimental protocols are essential.

Analytical Methodology: The Gold Standard

Accurate quantification of PFOA and its degradation byproducts is critical. The gold standard for this is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .

-

Sample Preparation: Solid Phase Extraction (SPE) is a common technique for concentrating PFOA from aqueous samples.[24]

-

Instrumentation: An LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity for detecting PFOA at the low part-per-trillion levels often found in environmental samples.[25][26]

-

Standard Methods: The U.S. Environmental Protection Agency (EPA) has established several validated methods for PFAS analysis in various matrices, including EPA Method 537.1 for drinking water and EPA Method 8327 for groundwater, surface water, and wastewater.[25][27]

Experimental Workflow for a Photodegradation Study

The following provides a detailed, step-by-step methodology for a typical PFOA photodegradation experiment.

-

Preparation of Stock Solution: A primary stock solution of PFOA is prepared in a solvent such as methanol. Working solutions are then prepared by diluting the stock solution in ultrapure water.

-

Photoreactor Setup: The experiment is conducted in a photoreactor equipped with a specific UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm or a VUV lamp at 185 nm). The temperature of the reactor should be controlled.

-

Catalyst Addition (if applicable): For photocatalytic studies, a known amount of the photocatalyst (e.g., TiO₂) is added to the PFOA solution.

-

Initiation of Reaction: The solution is continuously stirred, and the UV lamp is turned on to initiate the photodegradation process.

-

Sample Collection: Aliquots of the solution are collected at predetermined time intervals.

-

Sample Quenching and Preparation: A quenching agent (e.g., sodium thiosulfate) may be added to stop the reaction. The samples are then filtered to remove any solid catalyst and prepared for LC-MS/MS analysis.

-

Analysis: The concentration of PFOA and any identified degradation byproducts are quantified using a validated LC-MS/MS method.

-

Data Analysis: The degradation kinetics are determined, often fitting the data to a pseudo-first-order model. The defluorination ratio can be calculated by measuring the concentration of fluoride ions in the solution over time.

Data Presentation: Summarizing Degradation Efficiency

Quantitative data from degradation studies should be presented in a clear and concise manner to allow for easy comparison.

Table 1: Comparison of PFOA Degradation Efficiencies by Various Abiotic Methods

| Degradation Method | Conditions | Degradation Efficiency (%) | Defluorination Efficiency (%) | Reference |

| Sonolysis with Periodate | 120 min, 45 mM PI | 96.5 | 95.7 | [12] |

| VUV Photolysis (185 nm) | 2 hours | 61.7 | 17.1 | [14] |

| Photocatalysis (P25/BiOBr) | 100 min, simulated solar light | 99.5 | Not specified | [15] |

| Thermal Degradation on GAC | 700°C | >99.9 | >80 | [18] |

| Electrochemical Oxidation | Varies with system | Varies | Varies | [20][21] |

Part 4: Visualizing Complex Pathways and Workflows

Diagrams are invaluable tools for illustrating the intricate relationships in PFOA degradation and experimental design.

Molecular Structure of this compound

Caption: Molecular structure of this compound (PFOA).

Generalized PFOA Degradation Pathway

Caption: Generalized degradation pathway of PFOA.

Experimental Workflow for PFOA Analysis

Caption: Workflow for the analysis of PFOA in aqueous samples.

Conclusion: The Path Forward

The environmental persistence of this compound presents a significant and ongoing challenge. Its resistance to natural degradation necessitates the development and optimization of advanced remediation technologies. While abiotic methods, particularly advanced oxidation processes, sonolysis, and thermal treatments, have demonstrated considerable success in breaking down PFOA, further research is needed to enhance their efficiency, reduce costs, and ensure their applicability to real-world environmental matrices. The limited potential of biotic degradation highlights the unique stability of the C-F bond. A multi-faceted approach, combining different treatment technologies and a thorough understanding of PFOA's environmental fate and transport, will be crucial in addressing the legacy of this "forever chemical" and protecting environmental and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchwith.njit.edu [researchwith.njit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient sonochemical degradation of perfluorooctanoic acid using periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sonochemical Degradation of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoate (PFOA) in Landfill Groundwater: Environmental Matrix Effects [authors.library.caltech.edu]

- 14. Photodegradation of perfluorooctanoic acid by 185 nm vacuum ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pfascentral.org [pfascentral.org]

- 19. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 20. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]

- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 22. mdpi.com [mdpi.com]

- 23. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sensors for detecting per- and polyfluoroalkyl substances (PFAS): A critical review of development challenges, current sensors, and commercialization obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. agilent.com [agilent.com]

- 27. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

Toxicological Profile of Sodium Perfluorooctanoate (PFOA) in Laboratory Animals: Mechanisms, Endpoints, and Methodologies

An In-Depth Technical Guide

Introduction

Sodium perfluorooctanoate, the sodium salt of perfluorooctanoic acid (PFOA), is a synthetic perfluoroalkyl substance (PFAS) once valued for its surfactant properties and stability.[1][2] These characteristics led to its extensive use in manufacturing fluoropolymers, food packaging, and water-resistant coatings.[3] However, the same chemical stability that made PFOA commercially valuable also renders it extremely persistent in the environment, leading to ubiquitous detection in wildlife and humans.[1][3][4] Concerns over its potential for bioaccumulation and adverse health effects have prompted a phase-out in the United States and Europe, though global production may have shifted to other regions.[3]

Laboratory animal studies are fundamental to understanding the potential human health risks associated with PFOA exposure. These models allow for controlled investigation into dose-response relationships, target organ toxicities, and underlying biological mechanisms that are not feasible in human populations. This technical guide provides a comprehensive overview of the toxicological effects of PFOA observed in laboratory animals, synthesizing data on toxicokinetics, systemic effects, and the experimental protocols used to generate this critical knowledge. The focus is not merely on the "what" but the "why"—explaining the causal links between experimental design, observed effects, and their mechanistic underpinnings.

Section 1: Toxicokinetics - The Journey of PFOA in the Animal Body

Understanding the absorption, distribution, metabolism, and excretion (ADME) of PFOA is critical for selecting appropriate animal models and for extrapolating findings to human health risk assessment. The toxicokinetics of PFOA show marked differences across species and between sexes, a crucial consideration in experimental design.[5][6]

Absorption PFOA is readily absorbed following oral and inhalation exposure in rodents, with oral absorption fractions estimated to be greater than 95% in rats.[5][7][8] Dermal absorption is comparatively lower.[5] Once in the bloodstream, PFOA primarily binds to serum albumin, facilitating its distribution throughout the body.[7]

Distribution Following absorption, PFOA distributes predominantly to the liver and plasma (or serum), with lower concentrations found in the kidney and lungs.[5][7] This distribution pattern directly correlates with the primary target organs of toxicity.

Metabolism PFOA is not biotransformed or metabolized in the body, meaning its toxicity is a direct result of the parent compound.[9]

Excretion The most significant toxicokinetic variability is seen in the excretion of PFOA. The biological half-life differs dramatically between species and, notably, between sexes in rats.[5][9] For instance, the elimination half-life for PFOA in male rats can be as long as 215 hours, whereas in female rats, it is a mere 2 to 4 hours.[2][6][9] This rapid clearance in female rats is a key reason why mice, which do not exhibit this pronounced sex difference in elimination, are often considered a more appropriate model for PFOA developmental toxicity studies intended for human extrapolation.[10] Excretion occurs primarily through urine via active tubular secretion, with fecal excretion and enterohepatic circulation also playing a role.[5]

| Parameter | Species | Sex | Route | Half-Life | Key Finding | Reference(s) |

| Elimination Half-Life | Rat (Sprague-Dawley) | Male | Gavage | ~215 hours | Significantly longer than females, showing sex-dependent renal clearance. | [2][6] |

| Elimination Half-Life | Rat (Sprague-Dawley) | Female | Gavage | ~2.75 hours | Rapid clearance makes this model less suitable for certain long-term studies. | [2][6] |

| Elimination Half-Life | Mouse | Male & Female | - | 12-20 days | Similar elimination rates between sexes make the mouse a more suitable model for human extrapolation in some contexts. | [9][10] |

| Elimination Half-Life | Monkey | - | - | 21-30 days | Slower elimination than rodents but faster than humans. | [9] |

| Absorption Fraction | Rat | - | Oral | >95% | Highly bioavailable via the oral route. | [8] |

| Primary Distribution | Rodents | Both | Oral | N/A | Liver, Plasma, Kidney | [5][7] |

Section 2: Systemic Toxicological Effects

PFOA exposure in laboratory animals induces a range of adverse effects, with the liver and immune system being primary targets. Developmental and reproductive toxicities are also consistently observed and are often the most sensitive endpoints.[9]

Hepatotoxicity

The liver is a principal target organ for PFOA-induced toxicity in rodents.[11][12] Effects range from adaptive changes, such as increased organ weight, to overt pathology, including cellular damage and tumor formation.[11][13]

-

Key Findings :

-

Hepatomegaly : A consistent finding is a dose-dependent increase in liver size and relative weight.[1][11][12]

-

Cellular Changes : Histopathological examinations reveal hepatocyte hypertrophy (enlargement of liver cells), acidophilic cytoplasm, and at higher doses, multifocal necrosis.[11][12][13]

-

Altered Biomarkers : Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are often elevated, indicating liver damage.[11][12]

-

Tumorigenesis : Long-term studies have demonstrated the formation of hepatocellular adenomas in mice.[13][14]

-

-

Mechanisms of Action : The primary mechanism for many of PFOA's hepatic effects in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression related to lipid metabolism and cell proliferation.[4][15] However, compelling evidence shows that some liver lesions, including adenomas and non-neoplastic lesions, can occur independently of PPARα, suggesting multiple pathways are involved.[13][14] This is particularly relevant for human risk assessment, as human PPARα expression is significantly lower than in rodents.[13]

Caption: Proposed signaling pathways for PFOA-induced hepatotoxicity.

Immunotoxicity

PFOA is a potent immunotoxicant in animal models, with the National Toxicology Program (NTP) concluding that PFOA is presumed to be an immune hazard to humans based on high-level evidence from animal studies.[3]

-

Key Findings :

-

Suppressed Antibody Response : The most sensitive and consistently observed effect is the suppression of the T-cell-dependent antibody response (TDAR).[1][3][16] This indicates a functional impairment of the adaptive immune system.

-

Lymphoid Organ Atrophy : PFOA exposure leads to a significant decrease in the weight of the thymus and spleen, key organs for immune cell development and function.[1][17]

-

Altered Immune Cell Populations : Studies have identified reductions in the frequency and number of splenic B-cells, which are responsible for antibody production.[1]

-

-

Mechanisms of Action : The mechanisms underlying PFOA's immunotoxicity are complex and may involve both PPARα-dependent and independent pathways.[1][18] PFOA can alter inflammatory gene transcription and cytokine production, leading to a disruption of immune homeostasis.[18] The TDAR assay is considered a robust and predictive measure of xenobiotic-induced immunosuppression, with strong translatability to human health risks.[16]

| Endpoint | Species | Effect | Lowest Observed Adverse Effect Level (LOAEL) | Reference(s) |

| TDAR (IgM Response) | Mouse | Suppression | Doses as low as ~3 mg/kg/day | [1][19] |

| Spleen Weight | Mouse | Decrease | 0.5-2% w/v (dermal) | [1] |

| Thymus Weight | Mouse | Decrease | 1-2% w/v (dermal) | [1] |

| Splenic B-Cells | Mouse | Reduction in frequency and number | 0.5-2% w/v (dermal) | [1] |

Developmental and Reproductive Toxicity

Exposure to PFOA during sensitive developmental periods can lead to a variety of adverse outcomes in offspring.[4] Developmental toxicity is often reported as the most sensitive endpoint in animal studies.[9]

-

Key Findings :

-

Delayed Development : Gestational exposure in mice is associated with delayed eye opening and delayed mammary gland development in dams and female offspring.[17][20][21]

-

Reduced Survival and Growth : High-dose exposures can result in full litter resorptions and reduced postnatal survival.[10][20] Lower doses can lead to growth deficits and lower body weight in offspring.[10][17]

-

Reproductive Effects : Some studies in humans, supported by animal data, suggest an association between PFOA exposure and a longer time to pregnancy.[21]

-

-

Mechanisms of Action : The developmental toxicity of PFOA in mice has been shown to be dependent on the expression of PPARα.[20] PFOA can cross the placenta and is transferred through lactation, meaning offspring are exposed during critical windows of development.[5]

Section 3: Other Target Organ Toxicities

While the liver, immune system, and developing fetus are primary targets, PFOA has been shown to affect other systems as well.

-

Endocrine Disruption : PFOA is considered an endocrine disruptor.[15] Studies suggest it can alter steroid hormone production and may act indirectly on ovarian function.[4][22] It has also been shown to interfere with thyroid hormone signaling pathways in some models.[23][24]

-

Carcinogenicity : Beyond the liver adenomas mentioned previously, PFOA exposure has been associated with tumors in other tissues in rodent bioassays, contributing to its classification as a potential carcinogen.[10][20]

-

Neurotoxicity : Evidence for direct neurotoxicity is less robust than for other endpoints. Studies have shown that PFOA alone does not cause overt neurotoxic symptoms up to sublethal doses in rodents.[25][26][27] However, some research indicates that PFOA exposure can increase susceptibility to convulsions induced by other stimuli, like ultrasound, suggesting a potential to lower the threshold for neurotoxic events.[25][27]

Section 4: Methodologies for Toxicological Assessment

The design and execution of animal toxicity studies are governed by established guidelines to ensure data quality and reproducibility.[28][29][30] The choice of experimental design is dictated by the specific toxicological question being addressed.

Study Design Considerations

-

Species and Strain Selection : The choice of animal model is paramount. As noted, the significant sex difference in PFOA elimination in rats makes the mouse a more appropriate model for many studies, especially those focusing on developmental effects.[10] Healthy, non-experimental animals of both sexes are typically used.[29]

-

Dose Selection and Administration : At least three dose groups and a control group are standard.[31] The highest dose should elicit toxicity but not significant mortality, while the lowest dose should ideally produce no adverse effects (a No-Observed-Adverse-Effect Level or NOAEL).[31] Oral gavage is a common administration route as it allows for precise dosing.[29][32] The volume administered should not exceed standard limits (e.g., 1 mL/100 g body weight in rodents).[29]

Caption: Experimental workflow for a subchronic oral toxicity study.

Key Experimental Protocols

Protocol 1: Subchronic 28-Day Oral Toxicity Study in Mice

This protocol is designed to identify target organs and characterize the dose-response relationship of PFOA following repeated exposure.

-

Animal Selection and Acclimatization : Use a standard mouse strain (e.g., C57BL/6 or CD-1), approximately 6-8 weeks old. Acclimate animals to laboratory conditions for at least one week prior to the study. House animals in standard conditions with controlled temperature, humidity, and light cycle, with ad libitum access to standard chow and water.

-

Group Assignment : Randomly assign an equal number of male and female mice (e.g., 10/sex/group) to at least four groups: a vehicle control (e.g., deionized water or 0.5% methylcellulose) and a minimum of three PFOA dose levels.

-

Dose Preparation and Administration : Prepare PFOA solutions in the vehicle. Dose levels should be based on range-finding studies. Administer the test substance or vehicle daily via oral gavage for 28 consecutive days. Adjust the dose volume based on the most recent body weight measurement.

-

In-Life Observations :

-

Conduct clinical observations for signs of toxicity (e.g., changes in posture, activity, respiration) at least once daily.

-

Record individual body weights prior to dosing and at least weekly thereafter.

-

Measure food consumption weekly.

-

-

Terminal Procedures : At the end of the 28-day period, euthanize animals.

-

Blood Collection : Collect blood via cardiac puncture for hematology and clinical chemistry analysis (including ALT and AST).

-

Gross Necropsy : Perform a full gross necropsy on all animals.

-

Organ Weights : Weigh key organs, including the liver, kidneys, spleen, and thymus.

-

Histopathology : Preserve target organs (and any tissues with gross lesions) in 10% neutral buffered formalin for histopathological processing and examination.

-

Protocol 2: T-Cell-Dependent Antibody Response (TDAR) Assay in Mice

This functional assay is the gold standard for assessing chemical-induced immunosuppression.[16]

-

Animal Selection and Dosing : Use mice as described above. Begin PFOA exposure (e.g., via oral gavage) for a set period, typically 10-15 days, to achieve a steady state.

-

Antigen Sensitization : On a specific day (e.g., Day 10), immunize the mice via intravenous or intraperitoneal injection with an optimal concentration of a T-cell-dependent antigen, most commonly Sheep Red Blood Cells (SRBC).

-

Continued Exposure : Continue PFOA administration for several days post-immunization.

-

Antibody Titer Measurement : At the peak of the primary IgM response (typically 4-5 days after SRBC immunization), collect blood or spleen samples.

-

Analysis : Use an enzyme-linked immunosorbent assay (ELISA) or plaque-forming cell (PFC) assay to quantify the number of anti-SRBC IgM-producing B-cells (splenocytes) or the level of anti-SRBC IgM in the serum.

-

Interpretation : A statistically significant decrease in the IgM response in PFOA-treated groups compared to the vehicle control group indicates immunosuppression.

Conclusion

The toxicological profile of this compound in laboratory animals is characterized by a multi-organ pattern of effects, with hepatotoxicity, immunotoxicity, and developmental toxicity being the most prominent and sensitive endpoints. Mechanistic studies have highlighted the critical role of the PPARα nuclear receptor, particularly for liver effects in rodents, while also revealing the existence of PPARα-independent pathways. The profound species and sex differences in toxicokinetics underscore the necessity of careful animal model selection and data interpretation when extrapolating findings to human health risk assessment. The standardized protocols and functional assays detailed herein provide a self-validating framework for researchers to robustly evaluate the hazards of PFOA and other environmental contaminants, generating the critical data needed to inform public health policy and safeguard human well-being.

References

- 1. Immunotoxicity and allergenic potential induced by topical application of perfluorooctanoic acid (PFOA) in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunotoxicity Associated with Exposure to Perfluorooctanoic Acid (PFOA) or Perfluorooctane Sulfonate (PFOS) [ntp.niehs.nih.gov]

- 4. Endocrine disrupting properties of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TOXICITY AND TOXICOKINETICS OF PERFLUOROOCTANOIC ACID IN HUMANS AND ANIMALS [jstage.jst.go.jp]